molecular formula C24H25N3O4 B2468082 N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-99-9

N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No. B2468082
CAS RN: 872861-99-9
M. Wt: 419.481
InChI Key: KECDRZMYLLBSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, also known as MI-773, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in inhibiting the activity of the oncogenic protein, MDM2, which is known to promote tumor growth by suppressing the activity of the tumor suppressor protein, p53.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is its specificity for MDM2, which makes it a promising therapeutic agent for cancer. However, one limitation of N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is its poor solubility, which can make it difficult to administer in vivo. In addition, the pharmacokinetics of N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide are not fully understood, which can make it challenging to optimize dosing regimens.

Future Directions

There are several future directions for the development of N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide as a cancer therapeutic agent. One direction is to optimize the pharmacokinetics of N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide to improve its efficacy and reduce toxicity. Another direction is to explore the use of N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further research is needed to understand the potential of N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide in the treatment of specific types of cancer, such as those with p53 mutations.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide involves a multi-step process that starts with the reaction of 3-methoxybenzaldehyde and indole-3-acetic acid to form 3-(3-methoxyphenyl)-3-oxopropionic acid. This intermediate is then reacted with piperidine-2,6-dione to form 1-(2-oxo-2-piperidin-1-ylethyl)-3-(3-methoxyphenyl)-3-oxopropionic acid. Finally, this compound is reacted with acetic anhydride to form N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide.

Scientific Research Applications

N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the activity of MDM2, which is overexpressed in many types of cancer and is known to promote tumor growth by suppressing the activity of p53. By inhibiting MDM2, N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-31-18-9-7-8-17(14-18)25-24(30)23(29)20-15-27(21-11-4-3-10-19(20)21)16-22(28)26-12-5-2-6-13-26/h3-4,7-11,14-15H,2,5-6,12-13,16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECDRZMYLLBSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

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